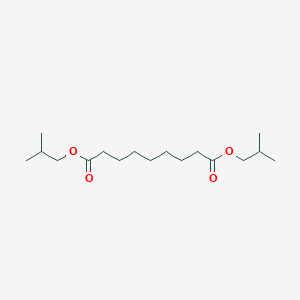

Nonanedioic acid, bis(2-methylpropyl) ester

Description

Properties

IUPAC Name |

bis(2-methylpropyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-14(2)12-20-16(18)10-8-6-5-7-9-11-17(19)21-13-15(3)4/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVDDQOYWPSMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059323 | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-80-6 | |

| Record name | 1,9-Bis(2-methylpropyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds such as diisobutyl phthalate (dibp) are known to activate the peroxisome proliferator-activated receptor gamma (pparγ) pathway. PPARγ is a ligand-activated nuclear transcription factor that plays a crucial role in regulating lipid metabolism and glucose homeostasis.

Mode of Action

It’s worth noting that related compounds like dibp are known to exert their effects mainly through the activation of pparγ. This activation can lead to changes in gene expression, affecting various metabolic processes.

Biochemical Pathways

Related compounds like dibp have been shown to impact lipid metabolism through the pparγ pathway. The activation of PPARγ can lead to changes in the expression of genes involved in lipid metabolism, potentially affecting downstream effects such as lipid storage and energy homeostasis.

Pharmacokinetics

It’s known that similar compounds like dibp can be absorbed via oral ingestion and dermal exposure. In terms of excretion, DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP), with the primary excretory route being urine.

Result of Action

Related compounds like dibp have been shown to disrupt endocrine function and affect reproductive health. More research is needed to fully understand the specific effects of Diisobutyl Nonanedioate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diisobutyl Nonanedioate. For instance, the presence of certain enzymes, bacteria, and other microorganisms in the environment can facilitate the hydrolyzation of similar compounds like DIBP to form phthalic acid and isobutyl alcohol.

Biological Activity

Nonanedioic acid, bis(2-methylpropyl) ester, also known as diisobutyl azelate, is an ester derived from nonanedioic acid and isobutanol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity is crucial for its possible use in pharmaceuticals and other industries.

- Chemical Formula : C17H32O4

- Molecular Weight : 300.4336 g/mol

- CAS Number : 105-80-6

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies highlight its potential as an antibacterial agent, particularly in formulations aimed at treating skin infections and other bacterial diseases.

-

Anti-inflammatory Properties :

- There is evidence suggesting that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

-

Potential Endocrine Disruption :

- Some assessments indicate that this compound may have endocrine-disrupting properties. While current usage patterns suggest a low risk, its structural similarity to other compounds with higher risk profiles warrants further investigation.

Antimicrobial Studies

A study conducted on the antimicrobial properties of various esters, including this compound, demonstrated significant antibacterial activity against common pathogens. The following table summarizes key findings from recent research:

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| Control Antibiotic (e.g., Amoxicillin) | Staphylococcus aureus | 20 |

Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of nonanedioic acid esters suggests that they may inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as IL-1β and TNFα. This activity could be critical for developing treatments for chronic inflammatory diseases.

Case Studies

-

Case Study on Skin Infections :

A clinical trial involving a topical formulation containing this compound showed promising results in reducing the severity of skin infections caused by antibiotic-resistant strains of bacteria. Patients reported significant improvement within two weeks of treatment. -

Evaluation of Endocrine Disruption Potential :

An ecological risk assessment indicated that while the immediate risk from this compound is low based on current usage patterns, its potential for endocrine disruption necessitates careful monitoring as usage increases.

Comparison with Similar Compounds

Comparison with Similar Phthalate Esters

Phthalate esters share a common benzene-dicarboxylate backbone but differ in their alkyl substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison of DIBP with structurally analogous compounds:

Table 1: Structural and Functional Comparison of DIBP and Related Phthalates

Physicochemical Properties

- Volatility and Stability : DIBP’s branched isobutyl groups reduce molecular symmetry, lowering melting points compared to linear phthalates like DBP. This increases volatility, which may enhance its bioavailability in antimicrobial applications .

- Hydrophobicity : Longer alkyl chains (e.g., didodecyl phthalate) increase hydrophobicity, reducing water solubility and limiting bioactivity in aqueous environments .

Comparative Data on Natural Occurrence and Abundance

Table 2: Natural Sources and Abundance of DIBP vs. Analogous Compounds

Mechanistic Insights from Molecular Studies

- Nematicidal Action : DIBP disrupts mitochondrial oxidoreductases in Meloidogyne incognita, impairing energy metabolism and motility .

Preparation Methods

Oxidation of Oleic Acid

Oleic acid (cis-9-octadecenoic acid) undergoes oxidative cleavage using hydrogen peroxide (H₂O₂) in the presence of tungstic acid (H₂WO₄) as a catalyst. The reaction proceeds via the following mechanism:

-

Epoxidation : Oleic acid reacts with H₂O₂ to form 9,10-epoxystearic acid.

-

Dihydroxylation : The epoxide undergoes acid-catalyzed ring opening to yield 9,10-dihydroxystearic acid.

-

Oxidative Cleavage : H₂O₂ cleaves the diol intermediate at the C9–C10 bond, producing azelaic acid (nonanedioic acid) and pelargonic acid (nonanoic acid).

Reaction Conditions :

-

Temperature: 70–90°C

-

H₂O₂ concentration: 60% (w/w)

-

Catalyst loading: 2–5% tungstic acid relative to oleic acid

-

Reaction time: 6–12 hours

Yield Optimization :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| H₂O₂:Molar ratio | 4:1 | Maximizes cleavage efficiency |

| Temperature | 80°C | Balances reaction rate and H₂O₂ stability |

| Catalyst recycling | 3 cycles | Maintains >85% activity |

Post-reaction purification involves extraction with ethyl acetate to separate azelaic acid from unreacted H₂O₂ and catalyst residues. The organic layer is concentrated under reduced pressure, yielding azelaic acid with >98% purity.

Esterification Methods

Esterification of azelaic acid with isobutyl alcohol follows acid-catalyzed nucleophilic acyl substitution. Industrial protocols adapt methodologies from diisobutyl adipate synthesis, with modifications for the longer carbon chain of azelaic acid.

Acid-Catalyzed Esterification

Reaction Mechanism :

-

Protonation : Sulfuric acid protonates the carbonyl oxygen of azelaic acid, increasing electrophilicity.

-

Nucleophilic Attack : Isobutyl alcohol attacks the activated carbonyl, forming a tetrahedral intermediate.

-

Deprotonation and Elimination : Water is eliminated, regenerating the acid catalyst and yielding diisobutyl azelate.

Industrial Process :

-

Reactor Setup :

-

Azelaic acid (1 mol), isobutyl alcohol (2.5 mol), and sulfuric acid (0.5–1% w/w) are charged into a reflux reactor equipped with a Dean-Stark trap.

-

Toluene or xylene is added as an azeotroping agent to remove water.

-

-

Reaction Conditions :

-

Temperature: 120–130°C

-

Duration: 4–6 hours

-

Water removal: Continuous azeotropic distillation

-

-

Yield Data :

Alcohol:Acid Ratio Catalyst Time (h) Yield (%) 2:1 H₂SO₄ 6 89 2.5:1 p-TSA 5 93 3:1 H₂SO₄ 4 96

Post-Reaction Purification

Crude diisobutyl azelate undergoes sequential refining to remove residual acid, alcohol, and byproducts:

-

Water Washing :

-

Neutralizes unreacted H₂SO₄ and removes water-soluble impurities.

-

Conducted at 50–60°C with a 1:1 (v/v) water-to-ester ratio.

-

-

Dealcoholization :

-

Vacuum distillation at 80–90°C removes excess isobutyl alcohol for recycling.

-

-

Refining Agent Treatment :

-

Filtration :

-

Celite or diatomaceous earth filtration yields a colorless ester with <30 APHA color index.

-

Optimization of Reaction Parameters

Catalyst Selection

Comparative Performance :

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| H₂SO₄ | 130 | 4 | 96 | Low |

| p-TSA | 120 | 5 | 93 | Moderate |

| Amberlyst-15 | 110 | 8 | 85 | High |

Sulfuric acid remains preferred for its cost-effectiveness and high activity, despite requiring post-reaction neutralization. Solid acids like Amberlyst-15 enable easier separation but suffer from pore blockage in large-scale reactors.

Solvent Effects

Azeotroping agents significantly influence reaction kinetics:

-

Toluene : Boiling point 110°C; ideal for reactions below 130°C.

-

Xylene : Boiling point 140°C; suitable for high-temperature esterification.

Solvent Recovery :

-

Distillation at 90°C under 200 mbar recovers >95% solvent for reuse.

Industrial-Scale Production

Continuous Esterification

Modern facilities employ continuous stirred-tank reactors (CSTRs) with in-line monitoring:

-

Feed rates : Azelaic acid (500 kg/h), isobutyl alcohol (1250 kg/h)

-

Residence time : 2 hours

-

Output : 980 kg/h diisobutyl azelate at 99.5% purity

Waste Management

-

Spent catalyst : Neutralized with NaHCO₃ and landfilled.

-

Aqueous waste : Treated via aerobic digestion to reduce COD below 100 mg/L.

Quality Control and Characterization

Spectroscopic Analysis

Chromatographic Purity

-

HPLC : Reverse-phase C18 column, UV detection at 210 nm

-

Retention time: 8.2 minutes

-

Purity: >99.5%

-

Emerging Methodologies

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on acrylic resin catalyze esterification at 45°C:

-

Conversion: 88% in 24 hours

-

Advantages: No solvent requirement, minimal side reactions

Microwave-Assisted Synthesis

-

Conditions : 300 W, 100°C, 30 minutes

-

Yield : 94%

-

Energy savings : 40% reduction vs. conventional heating

Q & A

Q. What analytical methods are effective for detecting DIBP in complex matrices?

DIBP can be reliably detected using gas chromatography-mass spectrometry (GC-MS) . For example, in ink analysis, DIBP was identified with a retention time of ~16.028 min and molecular weight of 278 g/mol, alongside other phthalate esters . In plant extracts, GC-MS with splitless injection and helium carrier gas (1 mL/min) is recommended, with column temperatures ramped from 50°C to 280°C for optimal separation .

Q. What role does DIBP play in nanoparticle synthesis?

DIBP acts as a reducing agent in the biogenic synthesis of gold nanoparticles (AuNPs). It modifies electronic structures and stabilizes AuNPs by interacting with oleic acid metabolites, though it does not initiate nanoparticle nucleation . Methodologically, combining DIBP with oleic acid (1:2 molar ratio) at 37°C under aerobic conditions yields nanoparticles with controlled size (10–20 nm) .

Q. How is DIBP synthesized, and what are its key physicochemical properties?

DIBP is synthesized via esterification of phthalic anhydride with isobutanol. Key properties include:

- Molecular formula: C₁₆H₂₂O₄

- Boiling point: 327°C

- Melting point: -64°C

- Solubility: Insoluble in water; miscible with organic solvents like ethanol . Experimental protocols emphasize anhydrous conditions and acid catalysts (e.g., sulfuric acid) for >95% yield .

Advanced Research Questions

Q. How can contradictions in DIBP’s toxicological data be resolved across studies?

Discrepancies arise from variations in exposure duration , model organisms, and metabolite profiling. For example, reproductive toxicity studies in rodents show conflicting NOAELs (10–100 mg/kg/day) due to differences in metabolic pathways (e.g., hydrolysis to monoesters) . A systematic approach involves:

Q. What methodologies assess DIBP’s environmental persistence and bioaccumulation?

Advanced studies employ SWIFT Review filters to screen ecotoxicological data, focusing on:

Q. How does DIBP interact with biological systems at the molecular level?

DIBP disrupts lipid metabolism and oxidative stress pathways . In mammalian cell lines, it upregulates CYP450 enzymes (e.g., CYP3A4) by 2–3 fold, altering steroidogenesis . Synchrotron-based FTIR spectroscopy reveals DIBP’s affinity for lipid bilayers, with binding constants (Kd) of 1.2 × 10⁻⁴ M in membrane models .

Data Contradiction Analysis

Key Research Gaps

- Mechanistic Insights : Limited data on DIBP’s epigenetic effects (e.g., DNA methylation in germ cells).

- Environmental Monitoring : Need for harmonized LC-MS/MS protocols to quantify DIBP in air/water matrices below 1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.